molecular formula C16H21NO4 B558506 (R)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 181227-48-5

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No. B558506
M. Wt: 291,35 g/mole
InChI Key: VCHHRDDQOOBPTC-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid” is a chemical compound with the molecular formula C16H21NO4 . It is used in research .


Physical And Chemical Properties Analysis

This compound should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .

Scientific Research Applications

  • Synthesis of Aldehyde Building Blocks : (R)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid has been utilized in the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals. These are crucial in the combinatorial solid-phase synthesis of novel peptide isosteres (Groth & Meldal, 2001).

  • Pharmacological Characterization at Glutamate Receptors : This compound has also played a role in the synthesis and pharmacological characterization at glutamate receptors of various isomers of tricholomic acid (Pinto et al., 2008).

  • Development of Novel Amino Acid-Based Polymers : Its derivatives have been used in the synthesis and polymerization of novel amino acid-derived acetylene monomers, leading to the creation of polymers with unique properties (Gao, Sanda, & Masuda, 2003).

  • Ring-Opening Metathesis Polymerization : The compound has been involved in the synthesis of amino acid-derived novel norbornene diester derivatives, which were then used in ring-opening metathesis polymerization to create polymers with high molecular weights (Sutthasupa, Terada, Sanda, & Masuda, 2007).

  • Synthesis of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate : This compound was used in the synthesis of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, which was further treated with various amines and hydrazines to afford amino substituted products (Bevk et al., 2001).

  • Preparation of Diastereomerically Pure Piperazine-2,5-diones : The compound has been used in the Ugi reaction to create diastereomerically pure, racemic piperazine-2,5-diones, an important process in molecular synthesis (Nikulnikov, Shumsky, & Krasavin, 2010).

Safety And Hazards

The compound is labeled with the signal word “Warning”. The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(2R)-2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHRDDQOOBPTC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458853
Record name Boc-D-Igl-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

CAS RN

181227-48-5
Record name Boc-D-Igl-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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